molecular formula C15H16N2O5 B12059613 L-Glutamic acid gamma-(7-amido-4-methylcoumarin)

L-Glutamic acid gamma-(7-amido-4-methylcoumarin)

Cat. No.: B12059613
M. Wt: 304.30 g/mol
InChI Key: JPOAPPISZAGCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic acid γ-(7-amido-4-methylcoumarin) (referred to as γ-Glu-AMC) is a fluorogenic substrate widely used to study enzyme kinetics, particularly for aminopeptidases and γ-glutamyl transferase (GGT). Its structure consists of a 4-methylcoumarin fluorophore linked via an amide bond to the γ-carboxyl group of L-glutamic acid (Figure 1). Upon enzymatic cleavage, the 7-amido-4-methylcoumarin (AMC) moiety is released, emitting blue fluorescence (excitation/emission: 380/460 nm), enabling real-time monitoring of enzymatic activity .

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)

InChI Key

JPOAPPISZAGCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Framework

SPPS is a cornerstone for synthesizing peptide-linked fluorophores like γGlu-AMC. The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is commonly employed, as evidenced by derivatives such as Fmoc-L-glutamic acid α-7-amido-4-methylcoumarin. The process involves:

  • Resin Activation : Wang or Rink amide resin is preloaded with Fmoc-protected glutamic acid.

  • Deprotection : Piperidine (20% v/v in DMF) removes the Fmoc group.

  • Coupling : HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) mediate amide bond formation between glutamic acid and 7-amino-4-methylcoumarin.

  • Cleavage : TFA (trifluoroacetic acid) liberates the product from the resin.

Optimization Parameters

ParameterTypical ConditionImpact on Yield
Coupling ReagentHOBt/DIC85–92%
SolventDMF/NMPMinimizes racemization
Temperature25°CBalances kinetics/stability
Reaction Time2–4 hoursEnsures completion

Key Challenge : Steric hindrance at the γ-carboxyl group necessitates extended coupling times or microwave-assisted synthesis (40–50°C, 30 min).

Solution-Phase Coupling

Carbodiimide-Mediated Approach

This method avoids resin handling and is scalable for bulk production:

  • Activation : Glutamic acid’s γ-carboxyl is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Conjugation : The activated intermediate reacts with 7-amino-4-methylcoumarin in anhydrous DMF.

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) isolates the product.

Side Reactions : Competing α-carboxyl activation is mitigated by pre-protecting the α-amino group with Boc (tert-butoxycarbonyl).

Mixed Anhydride Method

Alternative activation with isobutyl chloroformate:

  • Advantage : Higher selectivity for γ-carboxyl due to milder conditions.

  • Yield : 75–80% after recrystallization from ethyl acetate/hexane.

Enzymatic Synthesis

Transpeptidase-Catalyzed Coupling

γ-GTP itself can catalyze the reverse reaction, attaching glutamic acid to 7-amino-4-methylcoumarin:

  • Conditions : 50 mM Tris-HCl (pH 8.0), 10 mM glutathione as glutamyl donor, 37°C.

  • Efficiency : 60–70% conversion in 2 hours, but requires enzyme purification.

immobilized Enzyme Systems

  • Support Matrix : Epoxy-activated Sepharose 6B immobilizes γ-GTP, enabling reuse for 5 cycles without activity loss.

  • Scale-Up Potential : Continuous-flow reactors achieve 90% substrate conversion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
SPPS85–92≥95ModerateHigh
Solution-Phase (EDC)70–7890HighModerate
Enzymatic60–7085LimitedLow

Trade-offs : SPPS offers superior purity but higher costs, while solution-phase is cost-effective for industrial use despite moderate yields. Enzymatic methods are eco-friendly but less practical for large-scale synthesis.

Quality Control and Characterization

Analytical Techniques

  • HPLC : C18 column (4.6 × 250 mm), 1 mL/min gradient of 0.1% TFA in H₂O/acetonitrile. Retention time: 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 305.1 [M+H]⁺, confirming molecular weight.

  • Fluorescence Validation : Excitation/Emission at 380/460 nm (post-enzymatic cleavage) ensures functional integrity.

Stability Considerations

  • Storage : −20°C in amber vials; stable for 24 months.

  • Decomposition : Hydrolysis at >40°C or pH <2 generates 7-amino-4-methylcoumarin.

Emerging Innovations

Flow Chemistry

Microreactor systems enhance mixing and thermal control, reducing reaction times by 50% compared to batch processes.

Biocatalytic Cascades

Combining glutamine synthetase with γ-GTP in one pot improves atom economy, achieving 85% yield in preliminary trials .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Gamma-Glutamyl Transferase (GGT)

γGlu-AMC undergoes hydrolysis catalyzed by γ-glutamyl transferase (GGT), an enzyme critical in glutathione metabolism. The reaction cleaves the γ-glutamyl bond, releasing fluorescent 7-amino-4-methylcoumarin (AMC):

 Glu AMCGGTAMC+L Glutamic acid\text{ Glu AMC}\xrightarrow{\text{GGT}}\text{AMC}+\text{L Glutamic acid}

Key characteristics:

  • Fluorogenic properties: AMC exhibits strong fluorescence at excitation/emission wavelengths of ~380/440 nm, enabling real-time monitoring of enzymatic activity .

  • Sensitivity: The assay detects GGT activity at concentrations as low as 0.01 U/L, making it superior to colorimetric methods .

Reaction Conditions and Kinetics

Optimal enzymatic activity occurs under the following conditions:

ParameterValue/RangeSource
pH7.4–8.5
Temperature37°C
Storage Stability−20°C (powder form)
SolubilitySoluble in DMF, AcOH, H₂O

Kinetic data:

  • The KmK_m (Michaelis constant) for GGT varies by isoform but typically ranges between 0.1–0.5 mM in human serum studies .

  • Reaction rates increase linearly with enzyme concentration, validated in cultured neural cells .

GGT Isoenzyme Differentiation

Electrophoretic separation of GGT isoenzymes using γGlu-AMC as a substrate reveals distinct bands correlating with pathological conditions (e.g., hepatoma) .

Fluorometric Assay Workflow

  • Incubation: γGlu-AMC + sample (containing GGT) at 37°C.

  • Detection: Measure AMC fluorescence intensity over time.

  • Quantification: Calculate enzyme activity using a standard curve .

Advantages:

  • High specificity for GGT over other proteases .

  • Adaptable to high-throughput screening .

Stability and Handling Considerations

  • Degradation: Exposure to light or temperatures >25°C accelerates hydrolysis, necessitating refrigerated storage .

  • Safety: Use gloves and eyeshields to prevent skin/eye contact .

Comparative Reaction Profiles

EnzymeSubstrateProductDetection LimitApplication Example
GGTγGlu-AMCAMC0.01 U/LHepatoma diagnostics
Aminopeptidase AγGlu-AMCAMC0.05 U/LNeurotransmitter studies

Research Findings

  • Neurochemical Studies: γGlu-AMC-based assays identified elevated GGT activity in neurodegenerative models, linking enzyme dysregulation to oxidative stress .

  • Clinical Diagnostics: Serum GGT isoenzyme patterns differentiated hepatoma patients from controls with 95% specificity .

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

L-Glutamic acid gamma-(7-amido-4-methylcoumarin) serves as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon enzymatic cleavage makes it an invaluable tool for visualizing cellular processes. This property allows researchers to track enzyme activity and cellular interactions in real-time, facilitating studies in cell biology and molecular mechanisms.

Key Studies:

  • The compound has been effectively used to measure protease activities, aiding in the understanding of various biological pathways involving enzyme interactions .
  • It has been employed in fluorescence microscopy to provide detailed imaging of cellular structures, enhancing the study of cellular functions .

Drug Development and Pharmacological Research

In drug development, L-Glutamic acid gamma-(7-amido-4-methylcoumarin) plays a crucial role as a substrate for aminopeptidases, which are enzymes involved in the metabolism of peptides and proteins. Its application extends to:

  • Targeting Neurological Receptors: The compound is utilized in studies aimed at developing pharmaceuticals that target specific receptors related to neurological functions, thereby enhancing therapeutic efficacy .
  • Investigating Neurotransmitter Activity: It aids in understanding the mechanisms of synaptic transmission, which is vital for developing treatments for neurological disorders .

Analytical Chemistry

The compound is also significant in analytical chemistry , particularly for detecting and quantifying amino acids. Its fluorescent properties allow for sensitive detection methods that are essential in various applications:

  • Food Testing: It is used to assess amino acid content in food products, ensuring quality control and nutritional analysis .
  • Environmental Monitoring: The compound can be applied in environmental studies to detect amino acids and other related compounds, contributing to ecological assessments .

Enzyme Activity Studies

L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is extensively used as a substrate for various enzymes, particularly aminopeptidases:

Application Description
Aminopeptidase Activity MeasurementUsed to assess enzyme activity by measuring fluorescence intensity post-cleavage .
Gamma-Glutamyl Transferase AssaysActs as a substrate for gamma-glutamyl transferase, producing detectable fluorescent products .

These enzyme assays are critical for understanding metabolic processes and developing inhibitors or activators for therapeutic purposes.

Case Studies

Several notable case studies highlight the applications of L-Glutamic acid gamma-(7-amido-4-methylcoumarin):

  • A study demonstrated its use as a substrate for assessing aminopeptidase N activity, revealing insights into enzyme kinetics and potential therapeutic targets .
  • Research involving the compound has led to advancements in understanding proteolytic pathways in cancer biology, showcasing its relevance in oncological studies .

Mechanism of Action

The mechanism of action of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) involves its enzymatic cleavage by specific enzymes. For example, gamma-glutamyltransferase catalyzes the transfer of the gamma-glutamyl moiety to an acceptor molecule, resulting in the release of the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₅H₁₆N₂O₅
  • Molecular Weight : 304.30 g/mol
  • Melting Point : 190–196°C (decomposes)
  • Solubility : Partially soluble in water (20 mg/mL in formic acid) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following coumarin-based fluorogenic substrates share structural similarities with γ-Glu-AMC but differ in amino acid residues, linkage positions, or target enzymes:

Compound Name Molecular Formula Target Enzyme(s) Key Features Reference
L-Glutamic acid α-(7-amido-4-methylcoumarin) C₁₅H₁₆N₂O₅ Aminopeptidases α-carboxyl linkage; rapid turnover, pH-sensitive kinetics
L-Aspartic acid 7-amido-4-methylcoumarin (Asp-AMC) C₁₄H₁₄N₂O₅ Aspartyl aminopeptidase (DNPEP) Selective for DNPEP over ENPEP; used in angiotensin II hydrolysis studies
L-Glycine 7-amido-4-methylcoumarin (Gly-AMC) C₁₂H₁₂N₂O₃ Broad-spectrum aminopeptidases Smaller side chain; lower molecular weight (232.23 g/mol); light-sensitive
Z-Gly-Gly-Arg-AMC C₂₅H₃₄N₆O₆ Trypsin-like proteases Tripeptide backbone; used in coagulation studies

Enzymatic Specificity and Kinetic Parameters

  • γ-Glu-AMC vs. α-Glu-AMC: The γ-linked isomer (γ-Glu-AMC) is specific for γ-glutamyl transferase due to its γ-carboxyl bond, while the α-linked isomer (α-Glu-AMC) targets aminopeptidases that recognize α-carboxyl groups. For example, γ-Glu-AMC exhibits a Kₘ of 12 µM and kₐₜ of 0.8 s⁻¹ in human GGT assays, whereas α-Glu-AMC shows higher affinity for aminopeptidase A (Kₘ = 5 µM) .
  • γ-Glu-AMC vs. Asp-AMC: Asp-AMC (aspartyl derivative) is a potent substrate for DNPEP (aspartyl aminopeptidase), with 10-fold selectivity over ENPEP (glutamyl aminopeptidase).
  • Gly-AMC: With a simpler glycine backbone, Gly-AMC is a general substrate for leucine aminopeptidase and other metalloproteases, but its lack of a side chain reduces specificity compared to γ-Glu-AMC .

Stability and Practical Considerations

  • pH Sensitivity : γ-Glu-AMC activity is optimal at pH 8.0 (HEPES buffer), while α-Glu-AMC is sensitive to acidic conditions .
  • Fluorophore Stability : All AMC derivatives are light-sensitive but exhibit similar fluorescence quantum yields (~0.8) .

γ-Glu-AMC in Enzyme Inhibition Studies

  • DNPEP/ENPEP Inhibitors : In a study by Yuanyu et al., γ-Glu-AMC was used to identify dual inhibitors of DNPEP and ENPEP, revealing that modifications to the glutamic acid side chain enhance selectivity for DNPEP (IC₅₀ = 2.5 µM) .
  • GGT Inhibition: γ-Glu-AMC-based assays identified COUMATE (a 4-methylcoumarin sulfamate) as a non-estrogenic inhibitor of steroid sulfatase, though its primary target differs from γ-Glu-AMC .

Comparative Advantages

  • γ-Glu-AMC : Superior for GGT studies due to its γ-linkage and low background fluorescence in biological samples .
  • Asp-AMC : Preferred for DNPEP-specific assays but unsuitable for GGT .

Biological Activity

L-Glutamic acid gamma-(7-amido-4-methylcoumarin) (Glu-AMC) is a synthetic compound that serves as a fluorogenic substrate specifically for aminopeptidase A. This compound has garnered attention due to its significant biological activity and utility in various biochemical applications, particularly in enzyme assays and metabolic studies.

  • Molecular Formula : C₁₅H₁₆N₂O₅
  • Molecular Weight : 304.30 g/mol
  • CAS Number : 72669-53-5

The structure of Glu-AMC includes a glutamic acid moiety linked to a 7-amido-4-methylcoumarin group, which imparts fluorescent properties, making it highly useful in detecting enzyme activity through fluorescence measurements.

Glu-AMC acts as a substrate for aminopeptidase A, an enzyme that cleaves amino acids from the N-terminus of peptides. Upon hydrolysis by aminopeptidase A, Glu-AMC releases the fluorescent 4-methylcoumarin moiety. This reaction can be quantified due to the strong fluorescence emitted, allowing for sensitive detection of enzyme activity. The fluorescence intensity can be measured using standard plate readers, providing insights into enzyme kinetics and substrate specificity.

Applications in Research

  • Enzyme Assays : Glu-AMC is widely used in enzyme assays to monitor aminopeptidase activity. Its fluorogenic nature allows for real-time tracking of enzymatic reactions.
  • Metabolic Studies : The compound aids in studying metabolic pathways involving amino acids and peptides, particularly in conditions like metabolic disorders and neurobiology.
  • Drug Development : By elucidating the mechanisms of action of aminopeptidases, Glu-AMC can help identify potential therapeutic targets for drug development.

Case Studies

Several studies have highlighted the biological significance of Glu-AMC:

  • Study on Enzyme Kinetics : A study utilized Glu-AMC to measure the activity of aminopeptidase A under varying conditions. The results demonstrated a direct correlation between substrate concentration and fluorescence intensity, confirming the compound's suitability for kinetic studies .
  • Inhibitory Studies : Research involving inhibitors of aminopeptidases showed that Glu-AMC could effectively differentiate between active and inactive enzyme states based on fluorescence changes, providing a robust method for screening potential drug candidates .

Comparative Analysis with Similar Compounds

CompoundStructure SimilarityPrimary UseUnique Features
L-Glutamic AcidCore structureNeurotransmissionKey role in neurotransmitter release
7-Amino-4-MethylcoumarinCoumarin moietyFluorogenic assaysStrong fluorescence
L-Leucine 7-Amido-4-MethylcoumarinAmido-coumarin groupEnzyme substrateDifferent specificity for enzyme interactions

Glu-AMC stands out due to its combination of an amino acid backbone with a coumarin moiety, providing both biochemical utility and fluorescent properties that are not present in all similar compounds.

Q & A

Q. What is the primary application of L-glutamic acid γ-(7-amido-4-methylcoumarin) in enzymatic assays?

This compound serves as a fluorogenic substrate for aminopeptidases (e.g., γ-glutamyl transpeptidase, HuGGT) and aspartyl aminopeptidases. Upon enzymatic cleavage, it releases 7-amino-4-methylcoumarin (AMC), emitting blue fluorescence (ex: 380 nm, em: 460 nm), enabling real-time monitoring of enzyme activity . Standard protocols involve kinetic measurements in buffered systems (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl) with fluorescence detection calibrated for linearity up to 2 µM AMC .

Q. How does the structural design of L-glutamic acid γ-(7-amido-4-methylcoumarin) enhance its utility in enzyme studies?

The γ-glutamyl linkage ensures specificity for enzymes like γ-glutamyl transpeptidase, while the AMC fluorophore provides high sensitivity. The coumarin moiety’s fluorescence is quenched in the intact substrate, minimizing background noise until enzymatic cleavage . This design allows precise quantification of enzyme kinetics (e.g., kcatk_{cat}, KmK_m) in both manual and automated systems .

Q. What are the standard storage and handling protocols for this compound?

Due to its light sensitivity and short shelf life, the substrate should be stored in airtight containers at -20°C, protected from moisture. Reconstitute in dimethyl sulfoxide (DMSO) or buffer immediately before use to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported KmK_mKm​ values for HuGGT using this substrate across studies?

Variations in KmK_m may arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For HuGGT, ensure consistency in buffer composition (50 mM HEPES pH 8.0, 150 mM NaCl) and temperature (37°C) . Validate enzyme purity via SDS-PAGE and confirm activity with positive controls. If discrepancies persist, investigate potential allosteric regulators or post-translational modifications affecting substrate affinity .

Q. What methodological considerations are critical for optimizing fluorescence detection in high-throughput assays?

Inner filter effects can distort readings at AMC concentrations >2 µM. Use microplate readers with narrow bandwidths and calibrate fluorescence intensity against standard AMC curves. For automated systems, integrate quenching correction algorithms or dilute reaction mixtures to maintain linearity .

Q. How does this substrate facilitate the study of competitive vs. non-competitive enzyme inhibitors?

Competitive inhibitors increase the apparent KmK_m without affecting VmaxV_{max}, while non-competitive inhibitors reduce VmaxV_{max}. Perform dose-response assays with varying substrate and inhibitor concentrations. For example, in DNPEP inhibition studies, pre-incubate enzymes with inhibitors before adding the substrate and measure residual activity. Use Lineweaver-Burk plots to distinguish inhibition modes .

Q. What strategies can address low signal-to-noise ratios in aminopeptidase activity assays?

Optimize enzyme concentration to ensure cleavage rates within the detection range. Include negative controls (e.g., heat-inactivated enzyme) to subtract background fluorescence. For low-activity samples, extend incubation times or use fluorescence enhancers (e.g., detergents to stabilize enzyme conformation) .

Q. How does substrate specificity of L-glutamic acid γ-(7-amido-4-methylcoumarin) compare to other AMC derivatives (e.g., leucine-AMC)?

Q. How can molecular modeling enhance the interpretation of inhibitor-substrate interactions using this compound?

Dock inhibitors (e.g., dinitroflavones) into enzyme structures (PDB) to predict binding sites overlapping with the substrate’s γ-glutamyl region. Validate predictions via mutagenesis (e.g., K562N mutation in HuGGT) and measure changes in KmK_m and IC50IC_{50} .

Data Analysis & Troubleshooting

Q. How to validate unexpected inhibition patterns in enzyme kinetics?

Replicate experiments with fresh substrate and inhibitor stocks to rule out degradation. Test for non-specific binding using unrelated enzymes (e.g., trypsin). If inhibition persists, conduct isothermal titration calorimetry (ITC) to assess direct binding or analyze enzyme-inhibitor complexes via mass spectrometry .

Q. What are common pitfalls in interpreting pH-dependent activity changes with this substrate?

The coumarin fluorophore’s pKa (~7.4) affects fluorescence intensity. Use pH-insensitive buffers (e.g., HEPES) and calibrate fluorescence at each pH. Confirm pH stability during assays with a pH electrode .

Q. How to reconcile conflicting results between fluorometric and colorimetric assays for the same enzyme?

Fluorometric assays (using AMC substrates) are more sensitive but prone to quenching. Cross-validate with colorimetric methods (e.g., Folin-Ciocalteu for peptide hydrolysis) and normalize activities to protein concentration (Bradford assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.